molecular formula C13H8BrNOS B2507927 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one CAS No. 900019-32-1

3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one

Cat. No.: B2507927
CAS No.: 900019-32-1
M. Wt: 306.18
InChI Key: XSBZWHMATWICJZ-YHYXMXQVSA-N
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Description

3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C13H8BrNOS and its molecular weight is 306.18. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Biological Interest

Thiophene derivatives, including compounds structurally similar to "3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one", have been reviewed for their structure-activity relationships. These compounds display a broad spectrum of molecular structures and therapeutic properties, arranged according to their biological activities as indicated by specific test systems. The interchange with the thiophene ring has involved various aromatic ring systems, highlighting the complexity and versatility of thiophene derivatives in medicinal chemistry (Drehsen & Engel, 1983).

Indole Synthesis and Applications

The synthesis of indole frameworks, including those related to "this compound", has seen significant interest. New methods for indole synthesis, essential in organic chemistry and pharmacology, have been developed, showing the importance of indole in creating biologically active compounds. This extensive review of indole synthesis methods serves as a valuable reference for designing novel therapeutic agents (Taber & Tirunahari, 2011).

Chalcogenadiazoles in Heterocyclic Synthesis

The synthesis and chemical transformations of chalcogenadiazoles, which can be conceptually linked to the structural motifs in "this compound", underscore their powerful synthetic potential. These compounds are utilized in creating various heterocyclic compounds, such as benzofurans and indoles, demonstrating the role of thiophene derivatives in the synthesis of complex heterocyclic structures (Petrov & Androsov, 2013).

Knoevenagel Condensation in Anticancer Agents

The Knoevenagel condensation reaction, a method potentially relevant for synthesizing compounds like "this compound", is highlighted for its role in developing anticancer agents. This reaction has been adapted across various pharmacophoric frameworks, demonstrating the significance of such chemical reactions in drug discovery and the development of molecules with promising anticancer activity (Tokala, Bora, & Shankaraiah, 2022).

Properties

IUPAC Name

(3Z)-3-[(4-bromothiophen-3-yl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-11-7-17-6-8(11)5-10-9-3-1-2-4-12(9)15-13(10)16/h1-7H,(H,15,16)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZWHMATWICJZ-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CSC=C3Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CSC=C3Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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